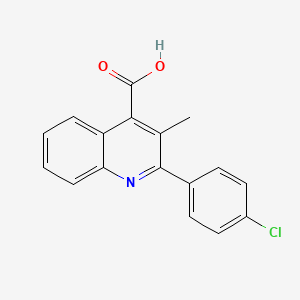

![molecular formula C13H17NO5S B1362178 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 377770-58-6](/img/structure/B1362178.png)

1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

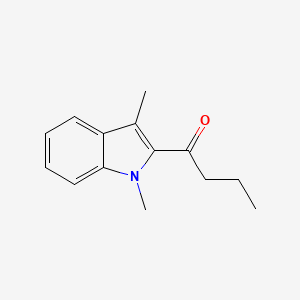

“1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 377770-58-6 . It has a molecular weight of 299.35 . The IUPAC name for this compound is 1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 299.35 . The InChI code provides information about its molecular structure .Scientific Research Applications

Anticancer Potential

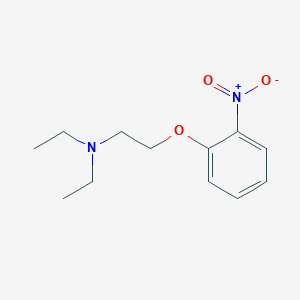

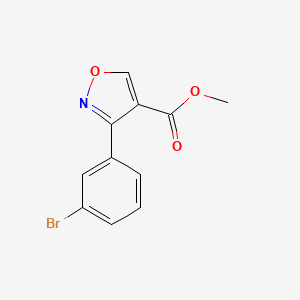

- Synthesis of Anticancer Agents : Research indicates the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid, demonstrating potential as anticancer agents. Further in vivo studies are recommended to confirm their therapeutic utility (Rehman et al., 2018).

Chemical Synthesis and Analysis

- Anodic Methoxylation : The effect of N-acyl and N-sulfonyl groups on anodic methoxylation of piperidine derivatives, including ones akin to this compound, has been studied, showing significant influence in electrochemical reactions (Golub & Becker, 2015).

Pharmaceutical Research

- Development of New Compounds : Research on the sulfoxide thermolysis of specific esters in solvents has been conducted. This includes derivatives of ethyl piperidine-3-carboxylate, which are structurally related to this compound, revealing insights into solvent effects on regioselectivity (Bänziger, Klein, & Rihs, 2002).

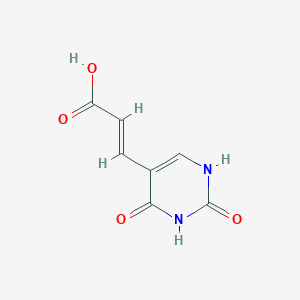

- Antimicrobial Activity : New pyridine derivatives, including those structurally related to this compound, have been synthesized and shown to possess considerable antibacterial activity (Patel & Agravat, 2009).

Biological Activities

- Antioxidant and Anticholinesterase Activity : Compounds incorporating the sulfonyl hydrazone scaffold and piperidine rings, similar to this compound, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity, indicating potential medicinal applications (Karaman et al., 2016).

Future Directions

Piperidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .

Mechanism of Action

Target of Action

The primary targets of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid are currently unknown

Mode of Action

It is known that the compound contains a piperidine ring, which is a common structural motif in many biologically active compounds . The presence of the methoxyphenylsulfonyl group may also influence its interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple pathways.

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFAQFGECWPIEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377867 |

Source

|

| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377770-58-6 |

Source

|

| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)